An In-depth Technical Guide to 3-Amino-4-methylpiperidin-2-one: A Predictive Analysis for Drug Discovery
An In-depth Technical Guide to 3-Amino-4-methylpiperidin-2-one: A Predictive Analysis for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of the novel compound 3-Amino-4-methylpiperidin-2-one. In the absence of extensive empirical data, this document leverages predictive modeling and draws upon established principles of organic chemistry and medicinal chemistry to offer a robust theoretical framework for researchers, scientists, and drug development professionals. This guide outlines predicted physicochemical properties, proposes a viable synthetic pathway with detailed experimental protocols, and explores potential applications in drug discovery by drawing parallels with structurally analogous compounds. The insights presented herein aim to facilitate further investigation and unlock the therapeutic potential of this promising heterocyclic scaffold.
Introduction: The Significance of the 3-Aminopiperidin-2-one Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. The incorporation of an amino group at the 3-position of a piperidin-2-one core introduces a key pharmacophoric element and a chiral center, significantly expanding the potential for targeted biological interactions.
While the parent compound, 3-amino-2-piperidinone, has been investigated, the introduction of a methyl group at the 4-position, yielding 3-Amino-4-methylpiperidin-2-one, presents a novel structure with potentially unique pharmacological properties. This guide serves as a foundational resource for the scientific community to embark on the exploration of this intriguing molecule.
Predicted Physicochemical and Spectroscopic Properties
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 3-Amino-4-methylpiperidin-2-one, calculated using various computational models.[2][3][4][5]
| Property | Predicted Value | Computational Tool/Method |
| Molecular Formula | C₆H₁₂N₂O | - |
| Molecular Weight | 128.17 g/mol | - |
| logP | -0.9 | Molinspiration, OSIRIS Property Explorer |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | OSIRIS Property Explorer |
| Aqueous Solubility (logS) | -0.5 | ALOGPS |
| pKa (most basic) | 8.5 (predicted for the amino group) | ACD/Labs Percepta |
| pKa (most acidic) | 16.0 (predicted for the lactam N-H) | ACD/Labs Percepta |
| Hydrogen Bond Donors | 2 | Molinspiration |
| Hydrogen Bond Acceptors | 2 | Molinspiration |
| Rotatable Bonds | 0 | Molinspiration |
Expert Interpretation: The predicted low logP and good aqueous solubility suggest that 3-Amino-4-methylpiperidin-2-one is a relatively polar molecule. This has implications for its pharmacokinetic profile, suggesting it may have good oral bioavailability but potentially limited ability to cross the blood-brain barrier without specific transporters. The predicted basicity of the amino group is typical for a primary amine adjacent to a stereocenter, while the lactam proton is weakly acidic.
Predicted Spectroscopic Data
Predicted spectroscopic data is crucial for the identification and characterization of a newly synthesized compound.
The predicted ¹H NMR spectrum provides a roadmap for structural verification. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the stereochemical arrangement of the substituents.[6][7][8][9]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 3.5 - 3.7 | Doublet of doublets | J = 4, 8 |
| H4 | 2.0 - 2.2 | Multiplet | - |
| H5 (axial) | 1.8 - 2.0 | Multiplet | - |
| H5 (equatorial) | 2.1 - 2.3 | Multiplet | - |
| H6 (axial) | 3.2 - 3.4 | Multiplet | - |
| H6 (equatorial) | 3.5 - 3.7 | Multiplet | - |
| CH₃ | 0.9 - 1.1 | Doublet | J = 7 |
| NH₂ | 1.5 - 2.5 | Broad singlet | - |
| NH (lactam) | 7.0 - 8.0 | Broad singlet | - |
The predicted ¹³C NMR spectrum complements the proton NMR data for unambiguous structural elucidation.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 170 - 175 |
| C3 | 50 - 55 |
| C4 | 35 - 40 |
| C5 | 25 - 30 |
| C6 | 40 - 45 |
| CH₃ | 15 - 20 |
The predicted mass spectrum will be essential for confirming the molecular weight and for fragmentation analysis to support the structural assignment.[10][11][12][13][14]
-
Predicted [M+H]⁺: 129.1022
-
Key Fragmentation Pathways:
-
Loss of NH₃ (ammonia) from the protonated molecule.
-
Cleavage of the C3-C4 bond, leading to fragments corresponding to the loss of the methyl-amino portion.
-
Ring-opening fragmentation pathways characteristic of piperidine derivatives.
-
Proposed Synthesis and Experimental Protocols
A plausible and efficient synthetic route for 3-Amino-4-methylpiperidin-2-one can be designed based on established methodologies for the synthesis of substituted piperidinones.[15][16][17][18][19][20][21][22][23] A retro-synthetic analysis suggests that a key intermediate would be a suitably protected amino acid derivative that can undergo cyclization.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 3-Amino-4-methylpiperidin-2-one.
Detailed Experimental Protocol
The following is a detailed, step-by-step protocol for the proposed synthesis. This protocol is a composite of established procedures and should be optimized for the specific target molecule.
Step 1: Synthesis of the α,β-Unsaturated Ester
-
Starting Material: A suitable protected β-amino acid ester (e.g., N-Boc-β-alanine ethyl ester).
-
Procedure: a. To a solution of the protected amino ester in a suitable solvent (e.g., dichloromethane), add a dehydrating agent (e.g., trifluoroacetic anhydride) at 0 °C. b. Slowly add a non-nucleophilic base (e.g., triethylamine) and allow the reaction to warm to room temperature. c. Monitor the reaction by TLC until completion. d. Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. f. Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated ester.
Step 2: Michael Addition
-
Reagents: The α,β-unsaturated ester and a methyl cuprate reagent (prepared from methyl lithium and copper(I) iodide).
-
Procedure: a. In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the methyl cuprate reagent in a suitable solvent (e.g., diethyl ether or THF) at low temperature (-78 °C). b. Slowly add a solution of the α,β-unsaturated ester in the same solvent to the cuprate solution. c. Stir the reaction at low temperature for a specified time, monitoring by TLC. d. Quench the reaction with a saturated aqueous solution of ammonium chloride. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the Michael adduct by column chromatography.
Step 3: Deprotection and Cyclization
-
Reagents: The purified Michael adduct and a suitable acid for Boc deprotection (e.g., trifluoroacetic acid or HCl in dioxane).
-
Procedure: a. Dissolve the Michael adduct in a suitable solvent (e.g., dichloromethane). b. Add the deprotecting agent and stir at room temperature. c. Monitor the deprotection by TLC. d. Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate). e. The free amine will spontaneously cyclize to the lactam upon heating or prolonged stirring at room temperature. f. Extract the lactam with an organic solvent, dry, and concentrate. g. Purify the final product, 3-Amino-4-methylpiperidin-2-one, by crystallization or column chromatography.
Potential Applications in Drug Development
The 3-aminopiperidin-2-one scaffold is a key component in several classes of biologically active molecules. By analogy, 3-Amino-4-methylpiperidin-2-one is a promising candidate for investigation in several therapeutic areas.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are an established class of oral anti-diabetic drugs.[24][25][26][27][28][29] The 3-aminopiperidine moiety is a well-established pharmacophore in many DPP-IV inhibitors, where the primary amine interacts with key residues in the enzyme's active site. The methyl group at the 4-position of 3-Amino-4-methylpiperidin-2-one could provide additional interactions within the S2 pocket of the enzyme, potentially leading to enhanced potency and selectivity.
Caption: Hypothetical binding mode of 3-Amino-4-methylpiperidin-2-one in the DPP-IV active site.
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches.[30][31][32][33][34][35] Small molecule CGRP receptor antagonists have emerged as a new class of therapeutics for the acute and preventive treatment of migraine. Several potent CGRP antagonists feature a piperidinone core. The stereochemistry and substitution pattern of the piperidinone ring are crucial for high-affinity binding to the CGRP receptor. 3-Amino-4-methylpiperidin-2-one could serve as a novel building block for the synthesis of CGRP receptor antagonists with improved pharmacokinetic properties.
Conclusion
While experimental data on 3-Amino-4-methylpiperidin-2-one is currently limited, this in-depth technical guide provides a strong predictive foundation for its chemical properties and potential applications. The in silico analysis suggests a molecule with favorable physicochemical properties for drug development. The proposed synthetic route offers a clear and viable path to obtaining this novel compound for further investigation. The structural analogy to known DPP-IV inhibitors and CGRP receptor antagonists highlights its significant potential as a scaffold for the discovery of new therapeutics. It is our hope that this guide will stimulate further research into this promising and underexplored molecule.
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